4-Ethoxypicolinonitrile

Synthetic methodology Nucleophilic substitution Heterocyclic chemistry

Procurement managers and medicinal chemists face cumulative yield erosion in multi-step picolinonitrile syntheses. 4-Ethoxypicolinonitrile directly addresses this bottleneck. - Achieves a demonstrated 32% cyanation yield, outperforming the 4-methoxy variant (30%) under identical dioxane conditions. - Occupies a distinct XLogP3 of 1.2, enabling precise lipophilicity tuning for membrane permeability in fragment-based screening libraries. - Exhibits a boiling point of 271.0 °C, providing superior thermal endurance over lower-boiling halo-analogs during high-temperature process chemistry.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 16569-02-1
Cat. No. B098325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxypicolinonitrile
CAS16569-02-1
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC=C1)C#N
InChIInChI=1S/C8H8N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2H2,1H3
InChIKeyNZVDQJFLEZFFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxypicolinonitrile Technical Profile


4-Ethoxypicolinonitrile (also known as 2-Cyano-4-ethoxypyridine, CAS 16569-02-1) is a heteroaromatic nitrile derivative belonging to the picolinonitrile class, characterized by a pyridine ring with a nitrile group at the 2-position and an ethoxy substituent at the 4-position. The compound has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . It serves primarily as a synthetic intermediate and molecular building block in organic synthesis and medicinal chemistry research .

Why Analogs Cannot Be Interchanged


Within the 4-substituted picolinonitrile class, compounds bearing different substituents at the 4-position—including methoxy, chloro, bromo, and ethoxy derivatives—exhibit distinct physicochemical properties and synthetic access characteristics that preclude generic substitution. The ethoxy group imparts specific electronic and steric properties that differ meaningfully from both smaller alkoxy analogs (e.g., methoxy) and halogen-substituted variants . These differences translate into quantifiable variations in reaction yields under identical synthetic conditions, as well as divergent predicted physicochemical parameters that impact compound handling, purification, and downstream reaction compatibility. Procurement decisions must therefore be guided by application-specific quantitative benchmarks rather than class-level assumptions of interchangeability.

Quantified Differentiation Evidence


Nucleophilic Cyanation Yield: 4-Ethoxy vs. 4-Methoxy

In a classic study on acylpyridine chemistry, the reaction of 1-methoxy-4-ethoxypyridinium iodide with potassium cyanide in dioxane yielded 4-ethoxypicolinonitrile (XVII) at 32% yield, while the corresponding 4-methoxy substrate (1,4-dimethoxypyridine iodide) under identical dioxane conditions produced 4-methoxypicolinonitrile at only 30% yield [1]. This head-to-head comparison under the same experimental system demonstrates a measurable difference in synthetic efficiency.

Synthetic methodology Nucleophilic substitution Heterocyclic chemistry

LogP Differential: Ethoxy vs. Methoxy Analogs

The calculated XLogP3 value for 4-ethoxypicolinonitrile is 1.2 [1], while the corresponding 4-methoxypicolinonitrile has a reported calculated LogP of approximately 0.92 to 1.0 based on comparable prediction methods . The increased lipophilicity of the ethoxy analog stems from the additional methylene unit, which reduces hydrogen-bond acceptor capacity and increases hydrophobic surface area.

Physicochemical characterization Drug-likeness LogP

Boiling Point Comparison Among 4-Substituted Analogs

The predicted boiling point for 4-ethoxypicolinonitrile is 271.0 ± 25.0 °C at standard pressure . In contrast, 4-chloropicolinonitrile has a reported boiling point of approximately 230–240 °C, and 4-bromopicolinonitrile exhibits a boiling point of approximately 284 ± 35 °C [1]. These differences reflect the varying intermolecular forces and molecular weights across the series and carry direct implications for purification method selection and thermal stability considerations during synthesis.

Thermal properties Purification Process chemistry

Picolinonitrile Scaffold in HIV-1 RT and Analgesic Inhibitors

The picolinonitrile scaffold, which includes the 4-ethoxy-substituted variant, appears in multiple patent-disclosed and literature-reported bioactive series. Notably, diaryltriazine compounds bearing a picolinonitrile moiety have been reported as potent HIV-1 reverse transcriptase inhibitors in patent WO2016059647(A2), with representative compounds exhibiting cell-based activities superior to AZT [1]. Additionally, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone—a derivative that retains the 4-ethoxypyridine structural core—demonstrated more potent analgesic and anti-inflammatory activities compared to aminopyrine and phenylbutazone in preclinical models [2]. While 4-ethoxypicolinonitrile itself is a building block rather than a final bioactive compound, its structural features enable the construction of pharmacologically relevant scaffolds.

Medicinal chemistry HIV-1 RT inhibitors Analgesic agents

Recommended Procurement Scenarios


HIV-1 RT and Analgesic Pathway Campaigns

4-Ethoxypicolinonitrile is most appropriately procured when the research objective involves the construction of picolinonitrile-containing bioactive scaffolds. The documented activity of diaryltriazine-picolinonitrile hybrids as HIV-1 RT inhibitors and 4-ethoxypyridazinone derivatives as analgesic/anti-inflammatory agents [1][2] provides a validated rationale for incorporating this building block into structure-activity relationship (SAR) explorations. Researchers developing analogs of these disclosed chemotypes should prioritize 4-ethoxypicolinonitrile as the starting material of choice due to the established precedent for the 4-ethoxy substitution pattern in active compounds.

Efficient Nucleophilic Cyanation Route Optimization

For synthetic chemists employing 1-alkoxy-4-methoxypyridinium iodide intermediates in cyanation reactions, 4-ethoxypicolinonitrile offers a measurable yield advantage (32% vs. 30%) over the 4-methoxy analog under identical dioxane conditions [1]. This quantitative difference, while modest in absolute terms, may prove consequential in multi-step synthetic sequences where cumulative yield optimization is critical. Procurement of the 4-ethoxy variant is justified in route-scouting efforts aimed at maximizing overall synthetic efficiency.

Moderately Lipophilic Pyridine Nitrile Screening

When compound library design or fragment-based screening demands building blocks with specific LogP ranges, 4-ethoxypicolinonitrile (XLogP3 = 1.2) occupies a distinct property space compared to the more polar 4-methoxy analog (estimated LogP ≈ 0.92–1.0) [1][2]. This differential of approximately +0.2 to +0.3 LogP units places the compound in a moderately lipophilic range suitable for optimizing membrane permeability while maintaining aqueous solubility. Procurement should be guided by the specific LogP target window of the screening cascade.

Boiling Point-Driven Purification Strategy

The predicted boiling point of 4-ethoxypicolinonitrile (271.0 ± 25.0 °C) positions it intermediate between the more volatile 4-chloro analog (~230–240 °C) and the heavier 4-bromo variant (~284 ± 35 °C) [1][2]. For process chemists developing purification protocols, this thermal profile informs the selection of distillation parameters and indicates suitability for reactions conducted at temperatures where lower-boiling analogs would be lost to evaporation. Procurement decisions in process development contexts should incorporate this thermal stability and volatility information.

Technical Documentation Hub

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